FGFR4 Kinase Inhibition: Potency Reference Point for Selectivity Profiling
N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide inhibits the catalytic domain of human FGFR4 (residues 781–1338) with an IC50 of 43 nM in a Caliper mobility shift assay [1]. This value provides a quantitative baseline for FGFR4 engagement. In contrast, the broader patent class of trifluoromethyl benzamides exhibits IC50 ranges spanning 0.001–100 µM across various kinases (RET, c-Src, c-Kit, FGFR) [2], meaning the 43 nM value places this compound in the sub-100 nM potency tier relevant for chemical probe development. However, a direct head-to-head comparator within the exact same FGFR4 assay context is not currently available in the public domain, limiting the strength of this differentiation to Cross-study comparable evidence.
| Evidence Dimension | FGFR4 kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 43 nM (0.043 µM) |
| Comparator Or Baseline | Patent-described trifluoromethyl benzamide class: IC50 ranges of 0.01–5 µM for c-Src, 0.005–100 µM for kinases generally (specific FGFR4 comparator not identified in the same assay) |
| Quantified Difference | Target compound potency is ~230- to 2,300-fold below upper boundaries of the broader class range; at least one order of magnitude more potent than the typical 0.5–1 µM cutoff for hit qualification, though no same-assay comparator exists to confirm selectivity over related kinases. |
| Conditions | Inhibition of recombinant His-tagged human FGFR4 (residues 781–1338) expressed in insect cells, 1 h incubation, Caliper mobility shift assay |
Why This Matters
The 43 nM IC50 establishes that this compound engages FGFR4 at concentrations compatible with cellular probe applications, making it a structurally defined starting point for FGFR4-targeted SAR programs where sub-100 nM potency is required.
- [1] BindingDB. Entry for N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide: FGFR4 IC50 = 43 nM. Available at: http://bdb8.ucsd.edu (accessed via Caliper mobility shift assay data). View Source
- [2] Caravatti, G. et al. Trifluoromethyl substituted benzamides as kinase inhibitors. U.S. Patent Application Publication No. US 2008/0096883 A1, filed August 10, 2005. View Source
